molecular formula C29H33Cl2N5O3S B12376207 3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide

3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide

Cat. No.: B12376207
M. Wt: 602.6 g/mol
InChI Key: ZLCINVZAICQINL-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Matriptase-IN-2 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques . Industrial production methods for Matriptase-IN-2 (free base) are also not widely available, as the compound is primarily used for research purposes .

Chemical Reactions Analysis

Matriptase-IN-2 (free base) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert Matriptase-IN-2 into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Matriptase-IN-2 (free base) has several scientific research applications:

Mechanism of Action

Matriptase-IN-2 (free base) exerts its effects by inhibiting the activity of matriptase. The compound binds to the active site of matriptase, preventing it from interacting with its natural substrates. This inhibition blocks the activation of oncogenic proteins and downstream signaling pathways involved in cancer proliferation and metastasis . The molecular targets of Matriptase-IN-2 include urokinase-type plasminogen activator, hepatocyte growth factor, and protease-activated receptor 2 .

Comparison with Similar Compounds

Matriptase-IN-2 (free base) is unique in its high potency and specificity for matriptase inhibition. Similar compounds include:

Properties

Molecular Formula

C29H33Cl2N5O3S

Molecular Weight

602.6 g/mol

IUPAC Name

3-[(2S)-3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(2,4-dichlorophenyl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide

InChI

InChI=1S/C29H33Cl2N5O3S/c30-23-7-8-25(26(31)18-23)21-4-2-6-24(17-21)40(38,39)35-27(16-20-3-1-5-22(15-20)28(33)34)29(37)36-13-10-19(9-12-32)11-14-36/h1-8,15,17-19,27,35H,9-14,16,32H2,(H3,33,34)/t27-/m0/s1

InChI Key

ZLCINVZAICQINL-MHZLTWQESA-N

Isomeric SMILES

C1CN(CCC1CCN)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(CCC1CCN)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=CC=CC(=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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